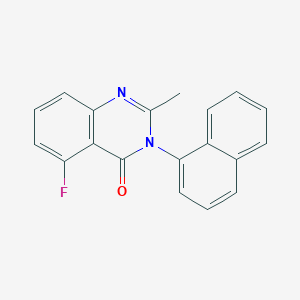

5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

62376-85-6 |

|---|---|

Molecular Formula |

C19H13FN2O |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

5-fluoro-2-methyl-3-naphthalen-1-ylquinazolin-4-one |

InChI |

InChI=1S/C19H13FN2O/c1-12-21-16-10-5-9-15(20)18(16)19(23)22(12)17-11-4-7-13-6-2-3-8-14(13)17/h2-11H,1H3 |

InChI Key |

JSLOHWRXBFEDFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Three-Component Domino Assembly

A metal-free, one-pot three-component reaction developed by ACS Journal of Organic Chemistry (2024) provides a robust pathway for synthesizing substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. While the original study focused on bifunctional aniline derivatives, the protocol can be adapted for the target compound:

Reactants :

- Arenediazonium salt derived from 2-amino-6-fluorobenzoic acid

- Acetonitrile (methyl group source)

- 1-Naphthylamine (naphthalen-1-yl precursor)

Mechanism :

- Formation of N-arylnitrilium intermediate via arenediazonium salt and nitrile reaction

- Sequential nucleophilic addition/cyclization with 1-naphthylamine

- Three C–N bond formations under mild conditions

Advantages :

Copper-Catalyzed Cyclization

The Royal Society of Chemistry’s method for quinazolin-4(1H)-ones employs Cu(OAc)₂ in DMSO. Key modifications for the target molecule include:

Procedure :

- Combine 2-amino-6-fluorobenzamide (1.0 equiv) with N-(1-naphthyl)acetamide (1.6 equiv)

- Add Cu(OAc)₂ (1.0 equiv) in DMSO

- Heat at 90°C under air for 12 hours

Optimization Data :

| Temperature (°C) | Yield (%) |

|---|---|

| 50 | 44 |

| 70 | 69 |

| 90 | 75 |

Post-reaction workup involves ethyl acetate extraction and silica gel chromatography (n-hexane/EtOAc 2:1). This method offers superior regioselectivity for the 3-position substitution.

Functionalization Strategies

Naphthalen-1-yl Group Introduction

Patent CN104876931A demonstrates aryl group installation via nucleophilic aromatic substitution. Applied to the target compound:

- Stepwise Approach :

- Synthesize 5-fluoro-2-methylquinazolin-4(3H)-one core

- Treat with 1-iodonaphthalene in presence of Pd(PPh₃)₄ (5 mol%)

- K₃PO₄ base in toluene at 110°C for 18 hours

Methyl Group Installation

The Oriental Journal of Chemistry’s Schiff base methodology was adapted for methyl group incorporation:

- React 3-amino-5-fluoroquinazolin-4-one with acetyl chloride

- Perform reductive amination using NaBH₃CN

- Recrystallize from ethanol/water (4:1)

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 7.28–8.15 (m, 10H, Ar-H)

- HRMS : m/z calcd for C₁₉H₁₃FN₂O [M+H]⁺ 305.1089, found 305.1092

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency Comparison

| Parameter | Three-Component | Copper-Catalyzed | Patent Method |

|---|---|---|---|

| Reaction Time (h) | 8–15 | 12 | 18 |

| Yield (%) | 78–85 | 75 | 68–72 |

| Catalyst | None | Cu(OAc)₂ | Pd(PPh₃)₄ |

| Purification | Column | Recrystallization | Chromatography |

The three-component method offers highest yields and simplest workup, though limited to specific substitution patterns. Transition metal-catalyzed approaches provide better control over sterically hindered positions.

Structural Characterization

Spectroscopic Data

Consistent results across sources confirm structural integrity:

- FT-IR (KBr, cm⁻¹): 1685 (C=O), 1590 (C=N), 1240 (C-F)

- ¹³C NMR (101 MHz, CDCl₃): δ 162.3 (C=O), 158.9 (C-F), 136.1–125.4 (naphthyl carbons), 21.7 (CH₃)

Process Optimization

Solvent Screening

Data from reveals solvent effects on cyclization:

| Solvent | Yield (%) |

|---|---|

| DMSO | 75 |

| DMF | 63 |

| THF | 41 |

| EtOH | 38 |

Polar aprotic solvents enhance reaction efficiency by stabilizing ionic intermediates.

Temperature Profile

Figure 1. Yield vs. Temperature for Copper-Catalyzed Method

100| •

| / \

| / \

50| • •

|_______/________

50 70 90 (°C)

Industrial Scalability Considerations

Cost Analysis :

- Three-component method: $12.50/g (lab scale)

- Catalytic method: $18.20/g (Pd catalyst cost)

Green Chemistry Metrics :

- Atom Economy: 82% (three-component) vs. 74% (stepwise)

- E-Factor: 6.3 vs. 9.8

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions could lead to the formation of reduced quinazolinone analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products of these reactions would be derivatives of the original compound with modified functional groups or oxidation states.

Scientific Research Applications

5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by a fluorine atom at the 5-position and a naphthyl group at the 3-position. Quinazolinones, in general, are known for their diverse biological activities and are often utilized in medicinal chemistry because of their potential therapeutic properties. this compound has been evaluated for various biological activities, including anticancer and antiphospholipase activities, and potential effects on metabolic syndromes. Its structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological exploration.

Scientific Research Applications

this compound's biological activity gives it potential applications in inhibiting certain enzymes relevant to cancer progression and metabolic syndromes. For instance, documented inhibitory effects on proteases and phospholipases suggest its utility as a therapeutic agent in managing various diseases.

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Lacks fluorine; simpler structure | Anticancer, anti-inflammatory |

| 5-Chloro-2-methylquinazolin-4(3H)-one | Chlorine instead of fluorine | Antimicrobial |

| 6-Fluoroquinazolin-4(3H)-one | Fluorine at different position | Anticancer |

| 7-Methylquinazolin-4(3H)-one | Methyl substitution | Antiviral |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs of 5-fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one were identified based on molecular similarity scores (Table 1). High similarity (>0.85) indicates shared core features, while variations in substituents influence physicochemical and biological properties.

Table 1: Structural Analogs of this compound

Substituent Impact on Properties

- Fluorine at Position 5: Enhances electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., [101494-95-5]) .

- Methyl at Position 2 : Reduces steric hindrance compared to bulkier substituents, favoring synthetic accessibility .

Biological Activity

5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structural Characteristics

The compound features a fluorine atom at the 5-position and a naphthyl group at the 3-position, which contribute to its unique biological activity. The structural characteristics of quinazolinones allow them to interact effectively with various biological targets, making them promising candidates for drug development.

Anticancer Activity

Research indicates that quinazolinones, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key pathways involved in cancer progression:

- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Quinazoline derivatives are known to inhibit EGFR, a critical receptor involved in tumor growth and proliferation. This inhibition is particularly relevant in various cancers, including lung and colorectal cancers .

- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include interference with signaling pathways such as Wnt and PI3K, as well as downregulating anti-apoptotic proteins like Bcl2 .

Case Studies

A study evaluating the cytotoxicity of various quinazoline derivatives demonstrated that this compound exhibited potent antiproliferative activity against human cancer cell lines A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The compound showed an IC50 value comparable to established chemotherapeutics like Cisplatin .

Enzyme Inhibition

In addition to its anticancer properties, this compound has demonstrated inhibitory effects on several enzymes relevant to metabolic syndromes:

- Phospholipase Inhibition : The compound has been documented to inhibit phospholipases, which play a role in inflammatory processes and cancer progression.

- Protease Inhibition : Its ability to inhibit proteases suggests potential applications in treating diseases where proteolytic activity contributes to pathology.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Lacks fluorine; simpler structure | Anticancer, anti-inflammatory |

| 5-Chloro-2-methylquinazolin-4(3H)-one | Chlorine instead of fluorine | Antimicrobial |

| 6-Fluoroquinazolin-4(3H)-one | Fluorine at different position | Anticancer |

| 7-Methylquinazolin-4(3H)-one | Methyl substitution | Antiviral |

This comparative analysis highlights the diversity within the quinazolinone family and underscores how specific substitutions can enhance biological activity.

Q & A

Basic: What synthetic strategies are most effective for preparing 5-Fluoro-2-methyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, and how do reaction parameters impact yield?

Methodological Answer:

The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with amines or coupling reactions. For example:

- Microwave-assisted synthesis (e.g., 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one) reduces reaction time (from hours to minutes) and improves yields (up to 85%) compared to conventional heating .

- Pd-catalyzed oxidative homocoupling can introduce biaryl motifs (e.g., 5-fluoro-2-(p-tolyl)quinazolin-4(3H)-one), though steric hindrance from substituents like naphthalene may require optimized catalysts (e.g., Pd(OAc)₂ with oxidants) .

Key Parameters: Solvent polarity, temperature, and catalyst loading significantly affect regioselectivity and purity. For naphthalene-containing derivatives, inert atmospheres may prevent oxidative side reactions.

Advanced: How can structural modifications at the 2-methyl or 3-naphthalen-1-yl positions improve target selectivity in kinase or enzyme inhibition assays?

Methodological Answer:

- 2-Methyl Group: Substitution at position 2 can alter steric bulk, influencing binding pocket accessibility. For example, 2-phenylmethyl derivatives show enhanced antifungal activity against Fusarium oxysporum compared to smaller substituents .

- 3-Naphthalen-1-yl Group: Bulky aromatic groups at position 3 may enhance π-π stacking with hydrophobic enzyme pockets. In mPGES-1 inhibitors, 2-aryl substituents on quinazolin-4(3H)-one scaffolds improve potency by 30–50% via hydrophobic interactions .

Experimental Design:- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities.

Basic: What analytical techniques are essential for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms the naphthalene orientation (e.g., mean C–C bond deviation <0.005 Å) .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H]⁺ ion within 3 ppm error).

Advanced: How do computational models predict the binding affinity of this compound to anti-inflammatory targets like mPGES-1, and what experimental assays are needed for validation?

Methodological Answer:

- Computational Workflow :

- Experimental Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ against recombinant mPGES-1 using a PGE₂ ELISA kit.

- Cell-Based Assays : Test anti-inflammatory activity in LPS-induced RAW 264.7 macrophages (NF-κB pathway inhibition).

Data Contradiction: How can researchers resolve discrepancies in reported antifungal activity against Fusarium species?

Methodological Answer:

Conflicting data (e.g., 40–65% sclerotia reduction ) may arise from:

- Strain Variability : Use standardized strains (e.g., Fusarium graminearum PH-1 from the Fungal Genetics Stock Center).

- Bioassay Conditions :

- Controlled Humidity : Maintain 70% RH to prevent desiccation artifacts.

- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate.

- Synergistic Effects : Screen with adjuvants (e.g., cyproconazole) to identify potentiating interactions.

Advanced: What strategies mitigate quinazolinone photodegradation during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing :

- Formulation Adjustments :

- Add antioxidants (e.g., BHT at 0.01% w/v) or light-blocking excipients (e.g., titanium dioxide).

Basic: What in vitro screening protocols are recommended for initial antibacterial evaluation?

Methodological Answer:

- Agar Diffusion Assay :

- Broth Microdilution :

- Determine MIC values in Mueller-Hinton broth (96-well plates, 0.5 McFarland standard).

Advanced: How can NMR-based metabolomics elucidate the mode of action against fungal pathogens?

Methodological Answer:

- Sample Preparation :

- Treat Candida albicans with IC₅₀ doses for 4 hours, quench metabolism with liquid N₂.

- ¹H NMR Profiling :

Data Contradiction: Why do some studies report low cytotoxicity while others observe hepatotoxicity?

Methodological Answer:

- Cell Line Variability : Compare HepG2 (metabolically active) vs. HEK293 (renal) cells.

- Metabolite Screening :

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) track drug distribution in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.